![molecular formula C22H23N5O2 B2924418 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946372-84-5](/img/structure/B2924418.png)
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
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Description
Scientific Research Applications
Pharmacophore Modeling
Pharmacophore modeling is another area where this compound is useful. Its structure can be used to create models that predict the binding affinity of related compounds to biological targets, aiding in the design of new drugs .
Receptor Modulation
This compound is being studied for its role in receptor modulation. It has been found to be a modulator of the nicotinic acetylcholine receptors, which are important targets for treating neurodegenerative diseases .
Cardiovascular Research
The pyrimidinyl and phenoxypyrimidin components of the compound suggest potential applications in cardiovascular research. Compounds with these features have been associated with cardiovascular activities, including antihypertensive and antiplatelet effects .
Antimicrobial and Antitubercular Studies
Its structural complexity allows for applications in antimicrobial and antitubercular studies. The compound could be used to synthesize new agents that combat resistant strains of bacteria and tuberculosis .
Agrochemical Research
Lastly, the compound’s potential isn’t limited to medical applications; it also extends to agrochemical research. Its derivatives could be used to develop new pesticides or herbicides, contributing to the agricultural industry .
properties
IUPAC Name |
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-17-23-20(16-21(24-17)29-19-10-6-3-7-11-19)26-12-14-27(15-13-26)22(28)25-18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNKRFJPGBAYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
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